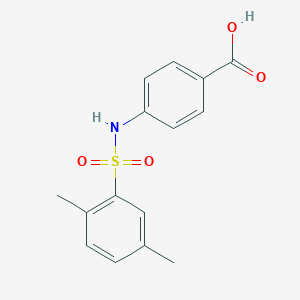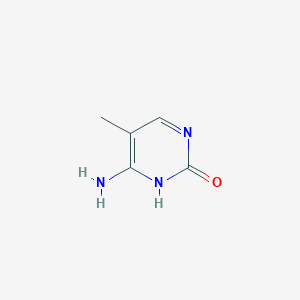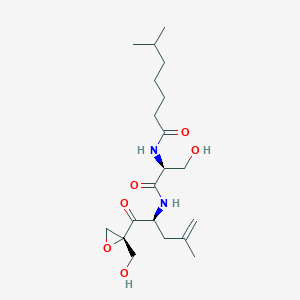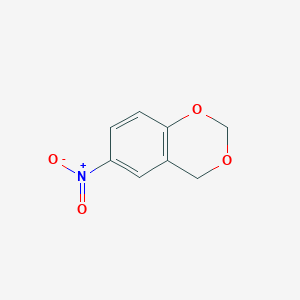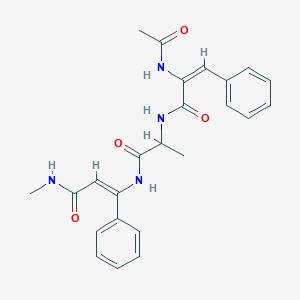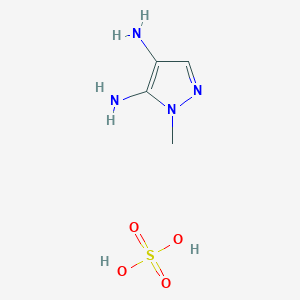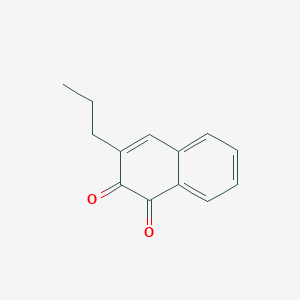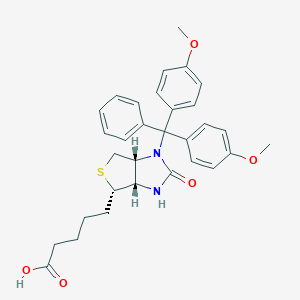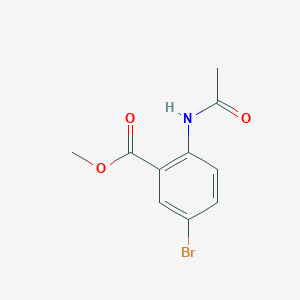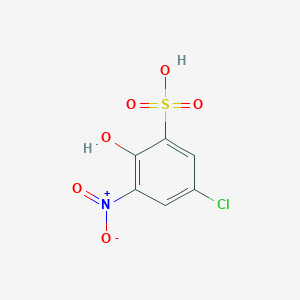
1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene
Overview
Description
1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as BDDE and is widely used in scientific research applications. BDDE is a colorless liquid that is soluble in organic solvents such as ether, chloroform, and benzene.
Mechanism of Action
BDDE reacts with biomolecules through its bromine atom, which forms a covalent bond with the nucleophilic groups of the biomolecule. The cross-linking reaction stabilizes the structure of the biomolecule and prevents its degradation. BDDE can also react with water molecules to form hydrogels, which can be used for tissue engineering and drug delivery applications.
Biochemical and Physiological Effects
BDDE has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin irritation and sensitization in some individuals. BDDE can also react with biological molecules such as proteins and nucleic acids, which can affect their function and stability. Therefore, BDDE should be handled with care and used in a well-ventilated area.
Advantages and Limitations for Lab Experiments
BDDE is a versatile reagent that can be used in a wide range of scientific research applications. It is easy to handle and can be synthesized in large quantities. However, BDDE can react with biological molecules and affect their function and stability. Therefore, it should be used with caution and its concentration should be optimized for each experiment.
Future Directions
For BDDE include the development of new cross-linking strategies, optimization of the reaction conditions for hydrogel synthesis, investigation of the biological effects of BDDE, and development of new drug delivery systems and tissue engineering applications.
Scientific Research Applications
BDDE is widely used in scientific research as a cross-linking agent for biomolecules such as proteins, nucleic acids, and carbohydrates. It is used to stabilize the structure of biomolecules and to prevent their degradation. BDDE is also used in the preparation of hydrogels, which are used in tissue engineering and drug delivery applications. BDDE is a versatile reagent that can be used in a wide range of scientific research applications.
properties
CAS RN |
128895-18-1 |
|---|---|
Product Name |
1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene |
Molecular Formula |
C12H17BrO3 |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
1-bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C12H17BrO3/c1-8-9(2)11(6-5-10(8)13)16-7-12(14-3)15-4/h5-6,12H,7H2,1-4H3 |
InChI Key |
PKKFEFUOAZRPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)OCC(OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OCC(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

